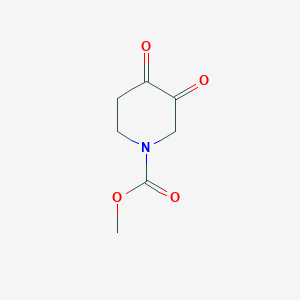
5-Methoxy-2-(trifluoromethoxy)benzoic acid
Vue d'ensemble
Description
5-Methoxy-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C9H7F3O4 . It has a molecular weight of 236.15 .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-(trifluoromethoxy)benzoic acid is 1S/C9H7F3O4/c1-15-5-2-3-7 (16-9 (10,11)12)6 (4-5)8 (13)14/h2-4H,1H3, (H,13,14) . This indicates the presence of methoxy, trifluoromethoxy, and carboxylic acid functional groups in the molecule .Physical And Chemical Properties Analysis
5-Methoxy-2-(trifluoromethoxy)benzoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Derivative Development
5-Methoxy-2-(trifluoromethoxy)benzoic acid has applications in the synthesis of various chemical compounds. For example, Sinha et al. (2000) demonstrated that the potassium salt of similar compounds (3-methoxy and 3,5-dimethoxy benzoic acids) could be selectively deprotonated for the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000). Similarly, Shevchenko et al. (2014) prepared hydrogen isotope-labeled derivatives of 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide and N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea (Shevchenko, Nagaev, & Myasoedov, 2014).
Mass Spectrometry and Analytical Chemistry
In the field of analytical chemistry, benzoic acid derivatives have been used as additives to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry. Karas et al. (1993) found that using benzoic acid derivatives substituted at specific positions as a co-matrix with 2,5-dihydroxybenzoic acid results in improved ion yields and signal-to-noise ratio, particularly for high-mass range molecules (Karas et al., 1993).
Environmental Applications
In environmental science, benzoic acid derivatives have been explored for their potential in waste treatment and recovery processes. For instance, Gunjate et al. (2020) demonstrated the use of 2-hydroxy-5-methoxy benzoic acid for surface modification of activated carbon, which enhanced the removal of cobalt ions from aqueous solutions (Gunjate, Meshram, Khope, & Awachat, 2020).
Molecular Structure and Crystalline Architecture
The molecular structure and crystalline architecture of benzoic acid derivatives, including those with methoxy and ethoxy substitutions, have been extensively studied. Raffo et al. (2014) examined the crystalline structure of various alkoxy-substituted benzoic acids, discussing the details of their packing arrangements and molecular factors influencing their structures (Raffo et al., 2014).
Biotechnology and Microbial Metabolism
In biotechnology, benzoic acid derivatives have been studied for their interactions with microbial organisms. Donnelly and Dagley (1980) researched the oxidation of various methoxy-benzoic acids by a strain of Pseudomonas putida, contributing to the understanding of microbial metabolism of aromatic compounds (Donnelly & Dagley, 1980).
Propriétés
IUPAC Name |
5-methoxy-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-5-2-3-7(16-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAFHABDEMTSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264734 | |
| Record name | 5-Methoxy-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(trifluoromethoxy)benzoic acid | |
CAS RN |
433330-73-5 | |
| Record name | 5-Methoxy-2-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433330-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)


![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)


![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)
![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)
